Cas no 40140-16-7 (Ethyl 4-methoxybenzoylformate)

Ethyl 4-methoxybenzoylformate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-methoxybenzoylformate
- Benzeneacetic acid,4-methoxy-a-oxo-, ethyl ester
- ethyl (4-methoxyphenyl)(oxo)acetate
- ethyl 2-(4-methoxyphenyl)-2-oxoacetate
- 4-methoxyphenylglyoxylate ethyl ester
- 4-methoxyphenylglyoxylic acid ethyl ester
- 4-Methoxy-oxo-benzeneacetic acid ethyl ester
- Ethyl anisylglyoxylate
- FS-4472
- EN300-14442
- 2-(4-Methoxyphenyl)-2-oxoacetic acid ethyl ester
- Ethyl 2-oxo-2-(4-methoxyphenyl)acetate
- AMY39281
- D84785
- (4-Methoxy-phenyl)-oxo-acetic acid ethyl ester
- Ethyl 2-(4-methoxyphenyl)-2-oxo-acetate
- (p-Methoxyphenyl)glyoxylic acid ethyl ester
- FSFFJEWAYWRLFT-UHFFFAOYSA-N
- Ethyl (4-methoxybenzoyl)formate
- 4-methoxyphenylglyoxylic ethyl ester
- CS-0135347
- 4-Methoxy-a-oxobenzeneacetic acid ethyl ester
- ethyl 4-methoxybenzoylformate, AldrichCPR
- FT-0601416
- SY063831
- ethyl 4-methoxyphenylglyoxylate
- AKOS000118314
- Ethyl (4-methoxyphenyl)glyoxylate
- DTXSID20374533
- SCHEMBL906436
- Z99601256
- 40140-16-7
- Ethyl (p-methoxyphenyl)glyoxalate
- MFCD00963513
- A824929
- DB-007495
-
- MDL: MFCD00963513
- インチ: InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3
- InChIKey: FSFFJEWAYWRLFT-UHFFFAOYSA-N
- SMILES: CCOC(=O)C(=O)C1=CC=C(C=C1)OC
計算された属性
- 精确分子量: 208.07400
- 同位素质量: 208.074
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6A^2
- XLogP3: 2
じっけんとくせい
- 密度みつど: 1.147±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 594.3±50.0 °C at 760 mmHg
- フラッシュポイント: 313.2±30.1 °C
- Refractive Index: 1.5420 (589.3 nm 22 ºC)
- Solubility: 極微溶性(0.75 g/l)(25ºC)、
- PSA: 52.60000
- LogP: 1.44100
- じょうきあつ: 0.0±1.8 mmHg at 25°C
Ethyl 4-methoxybenzoylformate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36/37/39
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-methoxybenzoylformate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D959185-25g |
ETHYL 4-METHOXYBENZOYLFORMATE |
40140-16-7 | 96% | 25g |
$295 | 2024-06-06 | |
Enamine | EN300-14442-0.5g |
ethyl 2-(4-methoxyphenyl)-2-oxoacetate |
40140-16-7 | 95% | 0.5g |
$24.0 | 2023-06-13 | |
Enamine | EN300-14442-0.1g |
ethyl 2-(4-methoxyphenyl)-2-oxoacetate |
40140-16-7 | 95% | 0.1g |
$19.0 | 2023-06-13 | |
Alichem | A019093239-5g |
Ethyl 4-methoxybenzoylformate |
40140-16-7 | 95% | 5g |
$578.88 | 2023-09-02 | |
TRC | E926703-50mg |
Ethyl 4-Methoxybenzoylformate |
40140-16-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
Chemenu | CM160181-25g |
Ethyl 4-methoxybenzoylformate |
40140-16-7 | 95% | 25g |
$443 | 2022-06-11 | |
Chemenu | CM160181-25g |
Ethyl 4-methoxybenzoylformate |
40140-16-7 | 95% | 25g |
$443 | 2021-06-16 | |
TRC | E926703-25mg |
Ethyl 4-Methoxybenzoylformate |
40140-16-7 | 25mg |
$ 50.00 | 2022-06-05 | ||
Fluorochem | 023003-25g |
Ethyl 4-methoxybenzoylformate |
40140-16-7 | 95% | 25g |
£273.00 | 2022-03-01 | |
Enamine | EN300-14442-5.0g |
ethyl 2-(4-methoxyphenyl)-2-oxoacetate |
40140-16-7 | 95% | 5g |
$72.0 | 2023-06-13 |
Ethyl 4-methoxybenzoylformate 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
Ethyl 4-methoxybenzoylformateに関する追加情報
Recent Advances in the Application of Ethyl 4-methoxybenzoylformate (CAS: 40140-16-7) in Chemical Biology and Pharmaceutical Research
Ethyl 4-methoxybenzoylformate (CAS: 40140-16-7) is a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals. Recent studies have highlighted its versatility in organic synthesis, particularly in the construction of heterocyclic compounds and chiral building blocks. This research brief consolidates the latest findings on its applications, mechanistic insights, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Ethyl 4-methoxybenzoylformate as a precursor in the synthesis of novel benzodiazepine derivatives with enhanced GABAA receptor modulation. The research team optimized a one-pot reductive amination/cyclization protocol using this compound, achieving 78-92% yields with excellent enantioselectivity (ee >95%). These derivatives showed promising anxiolytic activity in murine models, with reduced sedative side effects compared to classical benzodiazepines.
In the field of antimicrobial drug development, Ethyl 4-methoxybenzoylformate has been utilized as a building block for quinolone antibiotics. A recent patent application (WO2023184567) disclosed its use in preparing next-generation fluoroquinolones with improved activity against drug-resistant Mycobacterium tuberculosis. The modified compounds exhibited 8-16 fold greater potency against multidrug-resistant strains compared to ciprofloxacin, while maintaining favorable safety profiles in preliminary toxicity studies.
Mechanistic studies have revealed interesting aspects of this compound's reactivity. Research published in Organic Letters (2024) elucidated its role in photoredox catalysis, where it serves as both an electron acceptor and radical precursor. This dual functionality enables novel C-C bond formations under mild conditions, expanding its utility in green chemistry applications. The study reported quantum yields of 0.45-0.62 for various transformations, suggesting efficient energy transfer processes.
From a pharmaceutical perspective, Ethyl 4-methoxybenzoylformate derivatives are being investigated as potential treatments for neurodegenerative diseases. A 2024 preclinical study demonstrated that structurally modified analogs can cross the blood-brain barrier and inhibit α-synuclein aggregation by 67-82% in cellular models of Parkinson's disease. These findings were presented at the recent International Conference on Alzheimer's and Parkinson's Diseases, generating significant interest in further development.
Manufacturing innovations have also emerged, with several groups reporting continuous flow processes for Ethyl 4-methoxybenzoylformate production. A notable example from Chemical Engineering Journal (2023) described a microreactor system achieving 94% conversion with 99.5% purity at significantly reduced reaction times (15 min vs. 8 h batch process). This advancement addresses previous scalability challenges while improving sustainability metrics (E-factor reduced from 12.3 to 2.1).
In conclusion, Ethyl 4-methoxybenzoylformate continues to demonstrate remarkable versatility in pharmaceutical research and development. Its applications span from CNS drug discovery to antimicrobial agents, supported by evolving synthetic methodologies and mechanistic understanding. Future research directions likely include exploration of its metabolites' biological activities and development of asymmetric catalytic systems for its derivatives.
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